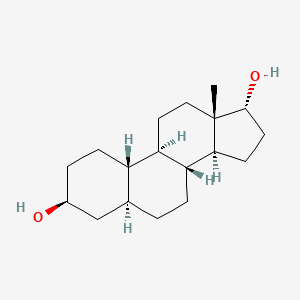

5a-Estrane-3b,17a-diol

Description

Contextualization within Estrane (B1239764) Steroid Biochemistry

5α-Estrane-3β,17α-diol belongs to the estrane family of steroids, which are characterized by a core C18 steroidal skeleton. This parent structure, the estrane nucleus, is foundational to a wide array of biologically active molecules, including estrogens. The specific nomenclature of 5α-Estrane-3β,17α-diol denotes its precise stereochemistry: the "5α" indicates the orientation of the hydrogen atom at the fifth carbon, creating a planar junction between the A and B rings of the steroid nucleus. The "3β" and "17α" describe the spatial orientation of the hydroxyl (-OH) groups attached to the third and seventeenth carbons, respectively.

This specific configuration distinguishes it from its isomers, such as the 17β-diol, and influences its biological activity and metabolic fate. The stereochemistry of these hydroxyl groups is a critical determinant in how the molecule interacts with enzymes and receptors. For instance, the synthesis of 17α-hydroxy steroids can be challenging, often requiring specific chemical reactions like the Mitsunobu inversion or diastereoselective reduction of a 17-keto-steroid. researchgate.net

The estrane skeleton is also the foundation for 19-norsteroids, which are structurally similar to androgens but lack a methyl group at the C-19 position. researchgate.net This structural relationship is pivotal to understanding the metabolic pathways that lead to the formation of 5α-Estrane-3β,17α-diol.

Significance in Endogenous and Exogenous Steroid Metabolism Research

5α-Estrane-3β,17α-diol has garnered significant attention as a metabolite of both naturally occurring (endogenous) and externally administered (exogenous) steroids. Its primary significance lies in its role as a metabolite of the anabolic steroid nandrolone (B1676933) (17β-nortestosterone). scispace.comcymitquimica.com The detection of 5α-Estrane-3β,17α-diol in urine is a key indicator in anti-doping tests and in monitoring the use of anabolic agents in livestock. researchgate.netscispace.com

The metabolism of nandrolone is extensive and results in various metabolites, with 5α-Estrane-3β,17α-diol being a notable product. scispace.com The metabolic pathway often involves the reduction of the A-ring and the epimerization of the 17-hydroxyl group. The enzymes responsible for these transformations, such as 5α-reductase, play a crucial role in determining the ratio of different metabolites. dshs-koeln.denih.gov The structure of the steroid's D-ring has been shown to significantly influence the activity of these enzymes. dshs-koeln.de

Research in various animal species, including cattle and horses, has highlighted the importance of distinguishing between endogenous and exogenous sources of such steroids. researchgate.netanu.edu.au For example, 5α-Estrane-3β,17α-diol can occur naturally in the urine of pregnant and injured cattle, which complicates its use as a definitive biomarker for nandrolone abuse. researchgate.net However, the presence of its 17β-isomers is more strongly indicative of nandrolone administration. researchgate.netnih.gov In horses, this compound is considered a biological marker of pregnancy. researchgate.net

The study of such metabolites is crucial for developing robust analytical methods, often employing gas chromatography-mass spectrometry (GC/MS), to ensure the integrity of sports and the safety of the food supply. scispace.comnih.gov The investigation into the metabolic fate of steroids like nandrolone provides a deeper understanding of steroid biochemistry and helps in the development of more specific and reliable detection methods.

Detailed Research Findings

The table below summarizes key properties and identifiers for 5α-Estrane-3β,17α-diol.

| Property | Value |

| Chemical Formula | C₁₈H₃₀O₂ |

| Molecular Weight | 278.43 g/mol |

| Synonyms | (3β,5α,17α)-Estrane-3,17-diol, 5alpha-Estrane-3beta,17alpha-diol |

| Primary Application in Research | Metabolite of 17β-Nandrolone |

Structure

3D Structure

Properties

Molecular Formula |

C18H30O2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(3S,5S,8R,9R,10S,13S,14S,17R)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,17+,18-/m0/s1 |

InChI Key |

QNKATSBSLLYTMH-ICDRHKIBSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@H]2O)O |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of 5a Estrane 3b,17a Diol

Formation as a Metabolite of Exogenous Anabolic Steroids

The administration of synthetic anabolic-androgenic steroids (AAS) to animals for growth promotion or performance enhancement leads to the formation of a variety of metabolites, including 5α-estrane-3β,17α-diol. nih.gov Understanding these metabolic pathways is crucial for detecting the illegal use of such substances. nih.gov

Metabolic Pathways from 19-Nortestosterone (Nandrolone)

19-Nortestosterone, commonly known as nandrolone (B1676933), is a widely used anabolic steroid. mdpi.comresearchgate.net Its metabolism is a complex process involving several enzymatic reactions that result in numerous metabolites, one of which is 5α-estrane-3β,17α-diol. nih.govresearchgate.net Following administration, nandrolone undergoes extensive biotransformation. mdpi.com The primary metabolites detectable in urine are 19-norandrosterone (B1242311) and 19-noretiocholanolone. mdpi.com

The metabolic journey to 5α-estrane-3β,17α-diol involves the reduction of the A-ring of the steroid nucleus. tandfonline.com Specifically, the enzyme 5α-reductase acts on nandrolone, converting it to 5α-dihydronandrolone. wikipedia.org This is then followed by the action of hydroxysteroid dehydrogenases (HSDs), which reduce the keto groups at positions 3 and 17. The formation of the 3β-hydroxyl and 17α-hydroxyl groups leads to the final product, 5α-estrane-3β,17α-diol. In a study involving steers administered with a derivative of 19-nortestosterone, 5α-estrane-3β,17α-diol was identified as a major metabolite in glucuronidase-hydrolysed bile extracts. researchgate.net

The metabolic fate of nandrolone can be summarized in the following table:

| Precursor | Key Intermediate | Final Metabolite |

| 19-Nortestosterone (Nandrolone) | 5α-Dihydronandrolone | 5α-Estrane-3β,17α-diol |

| 19-Norandrosterone | ||

| 19-Noretiocholanolone |

It is important to note that the ratio of different metabolites can vary depending on the species and individual metabolic characteristics. dshs-koeln.de

Biotransformation from Boldenone (B1667361) and Related Compounds

Boldenone (1-dehydrotestosterone) is another anabolic steroid used in veterinary medicine. nih.govtandfonline.com Its metabolism also contributes to the formation of various estrane-diol isomers. While 17α-boldenone is a primary metabolite in species like cattle and horses, further reduction can occur. nih.govrsc.org The metabolic pathways of boldenone involve the reduction of its A-ring and the keto group at position 3. dss.go.thrsc.org

Studies have shown that after the administration of 17β-boldenone, a variety of metabolites are excreted. dss.go.th In vitro experiments using liver microsomes have helped to identify these metabolites, which include reduction products of both boldenone and its oxidized form, androsta-1,4-diene-3,17-dione (B159171) (ADD). dss.go.thicar.org.in Although the direct pathway to 5α-estrane-3β,17α-diol from boldenone is less prominently documented than from nandrolone, the enzymatic machinery capable of such reductions is present in the liver. dss.go.thicar.org.in

Enzymatic Mechanisms Involved in Xenobiotic Steroid Reduction (e.g., 5α-reduction)

The biotransformation of xenobiotic steroids like nandrolone and boldenone is heavily reliant on a class of enzymes known as reductases. nih.govnih.gov The liver is the primary site for these metabolic conversions. mhmedical.comoxfordbiomed.com

5α-Reductase: This enzyme plays a pivotal role in the metabolism of androgens and other steroids. wikipedia.org It catalyzes the reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid, leading to the formation of a 5α-dihydro derivative. wikipedia.orgdutchtest.com This is a critical step in the pathway leading to 5α-estrane-3β,17α-diol from nandrolone. amegroups.org There are different isozymes of 5α-reductase, and their activity can vary between tissues and species. wikipedia.org

Hydroxysteroid Dehydrogenases (HSDs): Following the 5α-reduction, HSDs are responsible for the reduction of the ketone groups at positions 3 and 17. These enzymes exhibit stereospecificity, meaning they produce hydroxyl groups with specific spatial orientations (α or β). The formation of the 3β-hydroxy and 17α-hydroxy configuration in 5α-estrane-3β,17α-diol is a direct result of the action of specific HSDs.

The enzymatic conversion can be represented as follows:

These enzymatic reactions are part of the body's broader system for metabolizing both endogenous and foreign compounds, aiming to increase their water solubility for easier excretion. mhmedical.comoxfordbiomed.com

Endogenous Production and Occurrence in Biological Systems

While 5α-estrane-3β,17α-diol is a known metabolite of exogenous steroids, there is also evidence of its endogenous presence in certain animal species, which complicates the detection of illegal substance use. tandfonline.comugent.be

Presence in Equine Species and its Association with Testosterone (B1683101) Metabolism

In horses, the steroid profile is complex, with the presence of various endogenous steroids that can be influenced by factors like gender and age. nih.govbioscientifica.com Research has shown that some C18 neutral steroids, the family to which 5α-estrane-3β,17α-diol belongs, are naturally present in equine species. bioscientifica.com

Studies have demonstrated that boldenone can be endogenous in male horses. nih.gov Furthermore, recent evidence has unequivocally shown that boldenone, nandrolone, and 4-estrene-3,17-dione are minor metabolites of testosterone in geldings. researchgate.net This endogenous production of nandrolone from testosterone provides a natural pathway for the subsequent formation of its metabolites, including 5α-estrane-3β,17α-diol. The metabolism of testosterone in horses can lead to a variety of compounds, and the presence of 5α-estrane-3β,17α-diol could be a result of these natural metabolic processes. However, distinguishing between endogenous production and exogenous administration remains a significant challenge in anti-doping control in equine sports. nih.gov

Endogenous Formation in Bovine Species

Similar to horses, cattle also exhibit endogenous production of certain steroids that can lead to the presence of 5α-estrane-3β,17α-diol. tandfonline.comnih.gov It has been reported that the isomer 5α-estrane-3β,17α-diol can occur naturally in the urine of pregnant and injured cattle. researchgate.net This is a critical consideration in residue surveillance programs aimed at detecting the abuse of anabolic steroids in meat production. tandfonline.comtandfonline.com

The metabolism of endogenous steroids like testosterone in cattle can result in a wide array of metabolites. msdvetmanual.comnih.govfao.org The bovine uterine endometrium and conceptus are capable of metabolizing steroids, producing various reduced and hydroxylated compounds. oup.comnih.gov For instance, endometrial tissue is known to produce 5α-reduced steroids. oup.com The natural occurrence of nandrolone metabolites in pregnant cows further complicates the picture. nih.gov

The following table summarizes the reported occurrence of key steroids in bovine species:

| Steroid | Occurrence in Untreated Bovine |

| 17α-Boldenone | Occasionally found in feces nih.govdss.go.th |

| Androsta-1,4-diene-3,17-dione (ADD) | Found in 17α-boldenone positive fecal samples dss.go.thrsc.org |

| 17α-Nortestosterone | Can occur naturally in the urine of pregnant cows nih.gov |

| 5α-Estrane-3β,17α-diol | Can occur naturally in the urine of pregnant and injured cattle researchgate.net |

The presence of these compounds from natural physiological processes underscores the importance of establishing reliable reference ranges and biomarkers to differentiate between natural occurrence and illegal administration. nih.govtandfonline.com

Characterization of Conjugated Forms (e.g., Glucuronides, Sulfates)

The biotransformation of 5a-Estrane-3b,17a-diol often involves conjugation, a process that increases the water solubility of the compound, facilitating its excretion from the body. The most common forms of conjugation are with glucuronic acid and sulfate (B86663).

Glucuronides: The formation of glucuronide conjugates is a major metabolic pathway for many steroids. In the case of this compound, this can result in the formation of this compound bis(β-D-glucuronide). lgcstandards.com This conjugated form is a disodium (B8443419) salt with a molecular formula of C₃₀H₄₄Na₂O₁₄ and a molecular weight of 674.65 g/mol . lgcstandards.com The glucuronidation process typically occurs at the hydroxyl groups of the steroid. The resulting glucuronide is more polar and readily excreted in urine. The detection of such glucuronidated metabolites is a key aspect of identifying the use of parent compounds like nandrolone.

Sulfates: Sulfation is another important conjugation pathway. While specific studies detailing the direct sulfation of this compound are not extensively available in the provided results, the sulfation of related steroid metabolites is a well-established process. For instance, in the metabolism of nandrolone, both glucuronide and sulfate conjugates of its various metabolites are formed. scispace.com It is plausible that this compound could also undergo sulfation, forming a sulfate ester at one or both of its hydroxyl groups. The presence of nandrolone-17-sulphate as a metabolite of nandrolone esters in horses highlights the significance of this conjugation pathway for related compounds. anu.edu.au

In Vitro Metabolic Studies and Models

To understand the metabolic fate of this compound without the complexities of in vivo studies, researchers utilize various in vitro models. These controlled laboratory systems allow for the detailed investigation of biotransformation pathways.

Utilization of Hepatocyte Cultures for Biotransformation Profiling

Primary hepatocyte cultures are a valuable tool for studying the metabolism of xenobiotics, including steroids. These liver cells retain many of their in vivo metabolic functions for a certain period in culture.

In vitro experiments using isolated hepatocytes have been instrumental in identifying metabolites of anabolic steroids. dss.go.th For example, studies with primary liver cell cultures have shown that only a limited amount of the Δ4 and 3-oxo functions of certain parent steroids are reduced. dss.go.th While direct studies on this compound metabolism in hepatocytes were not detailed in the search results, the methodology is highly relevant. Such cultures would allow for the incubation of this compound with hepatocytes, followed by the analysis of the culture medium and cell lysates to identify and quantify any resulting metabolites, including conjugated forms. This approach provides a comprehensive profile of the compound's biotransformation in a system that closely mimics the liver's metabolic activity.

Microsomal Incubation Systems in Metabolic Pathway Elucidation

Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells, are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) and UDP-glucuronosyltransferase (UGT) enzymes. Microsomal incubation systems are therefore widely used to elucidate metabolic pathways.

In vitro experiments with microsomal liver preparations have been successfully used to identify various steroid metabolites. dss.go.th These systems allow researchers to study specific enzymatic reactions in a simplified environment. For instance, incubating this compound with liver microsomes in the presence of necessary cofactors (like NADPH for CYP450-mediated reactions and UDPGA for glucuronidation) can reveal its primary oxidative and conjugative metabolites. This technique has been employed in the study of related anabolic steroids, demonstrating its effectiveness in metabolic pathway elucidation. dss.go.th

Table 1: Investigated Conjugated Forms of this compound

| Conjugate Type | Chemical Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Glucuronide | This compound bis(β-D-glucuronide) disodium salt | C₃₀H₄₄Na₂O₁₄ | 674.65 lgcstandards.com |

| Sulfate | Not explicitly detailed in search results | - | - |

Table 2: In Vitro Models for Metabolic Studies of this compound

| In Vitro Model | Description | Key Applications in Steroid Metabolism |

|---|---|---|

| Hepatocyte Cultures | Primary liver cells cultured in vitro. | Biotransformation profiling, identification of phase I and phase II metabolites in a system that mimics the liver. dss.go.th |

| Microsomal Incubations | Subcellular fractions of the liver containing drug-metabolizing enzymes. | Elucidation of specific metabolic pathways, particularly those mediated by cytochrome P450 and UGT enzymes. dss.go.th |

Analytical Techniques for Detection and Quantification in Research Studies

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of steroids like 5a-estrane-3b,17a-diol. dshs-koeln.de It combines the powerful separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry for definitive identification and quantification.

Due to the low volatility and polar nature of steroid diols, derivatization is an essential step to improve their chromatographic behavior and mass spectrometric properties.

Trimethylsilyl (B98337) (TMS) Derivatives: A common strategy involves the conversion of hydroxyl groups into trimethylsilyl (TMS) ethers. dss.go.th This is typically achieved by reacting the analyte with a silylating agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or a mixture of bis(trimethylsilyl)acetamide (BSA) and trimethylchlorosilane (TMCS). dss.go.thdocksci.com The resulting TMS derivatives are more volatile and thermally stable, making them suitable for GC analysis.

Ethoxime-Trimethylsilyl (EO-TMS) Derivatives: For steroids containing a keto group, a two-step derivatization is often employed. dss.go.th First, the keto group is converted to an ethoxime (EO) derivative, followed by the silylation of the hydroxyl groups to form TMS ethers. dss.go.th This process enhances the stability and chromatographic resolution of the analytes. In the analysis of this compound, which lacks a keto group, direct silylation to form TMS derivatives is the primary approach. However, in broader metabolic profiling where keto-steroids are also of interest, the EO-TMS derivatization is a valuable technique. dss.go.th

| Derivatization Strategy | Reagents | Purpose |

| Trimethylsilyl (TMS) Derivatization | N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), Bis(trimethylsilyl)acetamide (BSA), Trimethylchlorosilane (TMCS) | Increases volatility and thermal stability of the steroid for GC analysis. |

| Ethoxime-Trimethylsilyl (EO-TMS) Derivatization | Ethoxylamine, Silylating agent (e.g., TBT) | Protects keto groups and increases volatility of hydroxyl groups for comprehensive steroid profiling. |

The electron ionization (EI) mass spectra of derivatized this compound provide a unique fragmentation pattern that serves as a fingerprint for its identification. The mass spectrum of the bis-TMS derivative of this compound exhibits characteristic ions that are crucial for its confirmation. While specific fragmentation data for this compound is not detailed in the provided results, the general principles of steroid fragmentation in GC-MS are well-established. For instance, the molecular ion (M+) is often observed, along with fragments resulting from the loss of methyl groups (M-15) and trimethylsilanol (B90980) groups (M-90). The specific pattern and relative abundance of these and other fragment ions allow for unambiguous identification when compared to a reference standard. researchgate.net

Accurate quantification of this compound using GC-MS relies on the use of an internal standard (IS). The IS is a compound with similar chemical and physical properties to the analyte, which is added to the sample at a known concentration before sample preparation. This helps to correct for any loss of analyte during extraction, derivatization, and injection.

In some studies, this compound itself has been used as an internal standard for the quantification of other related metabolites. dss.go.th For its own quantification, a structurally similar compound, often a deuterated analog, is preferred as it co-elutes with the analyte and has a similar response in the mass spectrometer, but can be distinguished by its different mass-to-charge ratio. dshs-koeln.de Semi-quantitative analysis can be performed by comparing the peak area ratio of a characteristic fragment ion of the analyte to that of the internal standard. dss.go.th For example, in one method, the fragment ion at m/z 242 was used for the internal standard this compound. dss.go.th

Mass Spectral Characteristics and Fragmentation Patterns for Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative and complementary technique to GC-MS for steroid analysis. It often requires less sample preparation and can analyze a wider range of compounds, including conjugated metabolites, directly.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with liquid chromatography provides high mass accuracy and resolution, enabling the confident identification of metabolites in complex biological matrices. rug.nl This is particularly valuable in non-targeted metabolomics studies to obtain a comprehensive overview of the steroid profile. researchgate.net HRMS can distinguish between compounds with very similar masses, which is essential for differentiating between various steroid isomers and their metabolites. rug.nl The use of HRMS in conjunction with LC allows for the creation of extensive databases of metabolites, which can be used to screen for a wide range of compounds in a single analysis. unil.ch

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to the analysis, based on the size, shape, and charge of the ions as they drift through a gas-filled chamber. unil.ch This technique is particularly advantageous for the separation of isomers, which can be challenging to resolve by chromatography alone. core.ac.uk For steroid analysis, where numerous stereoisomers exist, IM-MS can provide enhanced selectivity and confidence in identification. researchgate.net By separating ions based on their collision cross-section (CCS), IM-MS can differentiate between isomeric pairs, such as 5α- and 5β-androstane-3,17-dione. researchgate.net This additional separation dimension helps to reduce interferences from the sample matrix, leading to improved sensitivity and more reliable quantification. unil.ch

| Analytical Technique | Key Advantages for this compound Analysis |

| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and resolution for confident identification of metabolites in complex matrices. Enables comprehensive metabolite profiling. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Provides an additional dimension of separation based on ion shape and size. Enhances selectivity for isomeric separation. |

High-Resolution Mass Spectrometry for Metabolite Profiling

Sample Preparation and Extraction Techniques for Biological Matrices (e.g., Urine, Bile, Feces)

The analysis of this compound from biological samples necessitates meticulous preparation and extraction to isolate the compound from a complex matrix. The choice of technique often depends on the biological fluid or tissue being analyzed and the subsequent analytical method.

A common initial step for urine samples is enzymatic hydrolysis, typically using β-glucuronidase, to deconjugate phase II steroid metabolites. rug.nl This is often followed by an extraction process. Liquid-liquid extraction (LLE) with solvents like diethyl ether at an alkaline pH (9-10) is a frequently used method. rug.nl Another approach involves solid-phase extraction (SPE), which offers a high degree of purification. dshs-koeln.deanu.edu.au For instance, Oasis WAX SPE cartridges can be employed for urine samples, which are first adjusted to a neutral pH and then eluted with a mixture of ethyl acetate, methanol, and diethylamine. anu.edu.au

For fecal samples, the preparation can be more involved. An internal control, such as equilenin, may be added to monitor the efficiency of the extraction process. dss.go.th The extraction itself can be performed using solvents like ethyl acetate, methanol, and hexane. researchgate.net

Regardless of the specific matrix, the goal of these preparation steps is to obtain a clean extract containing the analyte of interest, which can then be derivatized for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). dss.go.thresearchgate.net Derivatization, for example, to form ethoxime-trimethylsilyl derivatives, enhances the volatility and thermal stability of the steroid for GC analysis. dss.go.th

| Biological Matrix | Preparation/Extraction Technique | Key Steps & Reagents | Purpose |

|---|---|---|---|

| Urine | Enzymatic Hydrolysis & Liquid-Liquid Extraction (LLE) | β-glucuronidase; Diethyl ether at pH 9-10. rug.nl | Deconjugation of metabolites and extraction. |

| Urine | Solid-Phase Extraction (SPE) | Oasis WAX SPE cartridges; Elution with ethyl acetate/methanol/diethylamine. anu.edu.au | Purification and isolation of steroid conjugates. |

| Feces | Solvent Extraction | Addition of internal standard (e.g., equilenin); Extraction with ethyl acetate/methanol/hexane. dss.go.thresearchgate.net | Extraction and quality control for complex matrices. |

| General | Derivatization | Formation of ethoxime-trimethylsilyl derivatives. dss.go.th | Enhance volatility and stability for GC-MS analysis. |

Radiotracer Methodologies in Metabolic Fate Investigations

Radiotracer studies are instrumental in elucidating the metabolic fate of steroids like this compound. These methods involve labeling the compound with a radioactive isotope, allowing for its journey and transformation within a biological system to be tracked with high sensitivity.

While direct radiolabeling studies specifically for this compound are not extensively detailed in the provided context, the principles can be inferred from studies of related androgens. For example, in vivo metabolic studies of androgens have utilized tritiated (³H) compounds. wiley-vch.de These radiolabeled steroids are administered, and subsequently, tissues and excreta are analyzed to identify and quantify the parent compound and its metabolites. wiley-vch.de This approach provides definitive evidence of metabolic pathways.

The use of radiolabeled internal standards is also a critical aspect of quantitative analysis. For instance, in the development of methods for detecting steroid sulfates in equine urine, a deuterated internal standard (nandrolone-16,16,17-²H-17-sulphate) was used. anu.edu.au While deuterium (B1214612) is a stable isotope, the principle of using an isotopically labeled analog to correct for analytical variations is the same. In the context of this compound, a radiolabeled version of the compound would serve as an ideal tracer to follow its absorption, distribution, metabolism, and excretion (ADME) profile. Such studies are foundational for understanding the compound's pharmacokinetics and for identifying its complete metabolic profile.

| Methodology | Application | Key Findings/Principles | Relevance to this compound |

|---|---|---|---|

| In vivo administration of radiolabeled androgens (e.g., tritiated testosterone) | Studying metabolic patterns in patients. wiley-vch.de | Allows for the identification of major metabolites in various tissues (e.g., prostate, muscle) and plasma. wiley-vch.de | A similar approach using radiolabeled this compound would definitively map its metabolic fate. |

| Use of isotopically labeled internal standards (e.g., deuterated nandrolone (B1676933) sulfate) | Quantitative analysis of steroid metabolites in urine. anu.edu.au | Enables accurate quantification by correcting for sample loss during preparation and analysis. anu.edu.au | A radiolabeled this compound would be the ideal internal standard for its own quantification. |

Biological and Biochemical Significance of 5a Estrane 3b,17a Diol

Role as a Biomarker in Animal Science and Doping Control Research

The significance of 5α-estrane-3β,17α-diol stems from its role as a major metabolite of the synthetic anabolic steroid nandrolone (B1676933). nih.govcymitquimica.com Its presence and concentration levels in animal-derived samples are closely scrutinized in regulatory monitoring and anti-doping programs.

Detection of Exogenous Anabolic Steroid Administration (e.g., Nandrolone in Equine and Bovine Species)

The administration of nandrolone to animals, such as horses and cattle, leads to its metabolism and subsequent excretion of various compounds, with 5α-estrane-3β,17α-diol being a prominent urinary metabolite. nih.govepdf.pub In equine sports, the detection of this compound in the urine of female and gelded horses is prohibited. nih.gov For intact male horses, where nandrolone can be endogenous, regulatory authorities have established a urinary concentration threshold to differentiate between natural occurrence and illicit administration. nih.govresearchgate.net Any concentration exceeding this limit is considered a violation of racing rules. researchgate.net

In cattle, the detection of nandrolone abuse is also a significant concern. researchgate.netnih.gov While some metabolites of nandrolone can be naturally present in certain physiological states like pregnancy or in injured animals, specific isomers of estranediol are considered definitive biomarkers of exogenous administration. nih.govresearchgate.net For instance, while 5α-estrane-3β,17α-diol can occur naturally in pregnant or injured cattle, the 17β-isomers, such as 5α-estrane-3β,17β-diol and 5β-estrane-3α,17β-diol, are typically only found following nandrolone treatment. researchgate.net This makes these specific isomers valuable markers for identifying illegal steroid use in livestock.

The development of sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the effective detection of these metabolites. dshs-koeln.dekoreascience.kr Pre-column derivatization techniques have been employed to enhance the detection sensitivity of steroids like 5α-estrane-3β,17α-diol, which can have poor ionization efficiency in certain analytical systems. koreascience.kr

Utilization of Concentration Ratios with Other Estrane (B1239764) and Estrene Diols for Discrimination of Origin

To improve the accuracy of distinguishing between endogenous and exogenous sources of nandrolone and its metabolites, especially in cases where the target compound can be naturally present, the analysis of concentration ratios between different steroids has become a widely adopted strategy. researchgate.netenvt.fr

In the context of equine doping control for intact male horses, a critical approach involves calculating the ratio of 5α-estrane-3β,17α-diol to another endogenous steroid, 5(10)-estrene-3β,17α-diol. researchgate.netanu.edu.au An elevated ratio is indicative of nandrolone administration. researchgate.net This method is based on the principle that the administration of exogenous nandrolone will significantly increase the concentration of its metabolite, 5α-estrane-3β,17α-diol, thereby altering the natural ratio to other endogenous steroids. envt.fr An internationally adopted threshold value for this ratio helps in making a definitive judgment. researchgate.net

This ratiometric approach is considered more reliable than relying on a single concentration value, as it can account for inter-individual variations in steroid metabolism and excretion. envt.fr

Endogenous vs. Exogenous Differentiation Strategies

The challenge of differentiating between naturally occurring (endogenous) and administered (exogenous) steroids is a central theme in anti-doping research. researchgate.net For 5α-estrane-3β,17α-diol, several strategies are employed:

Threshold Concentrations: As mentioned, establishing upper limits for the concentration of the metabolite in specific animal populations (e.g., intact male horses) is a primary strategy. nih.govresearchgate.net

Ratio Analysis: The use of ratios to other endogenous steroids provides a more robust method for differentiation. researchgate.netenvt.franu.edu.au

Isomer-Specific Detection: In cattle, identifying specific isomers of estranediol that are not naturally produced in significant amounts, even under various physiological conditions, serves as a powerful tool to confirm exogenous administration. nih.govresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS): This advanced technique can distinguish between endogenous steroids and their synthetic counterparts by measuring the difference in their carbon-13 to carbon-12 isotope ratios. envt.fr

These multi-faceted approaches are essential for the effective enforcement of anti-doping regulations and food safety standards.

Comparative Metabolic Studies of Estrane Diols

The metabolism of anabolic steroids is a complex process that can vary significantly based on the specific chemical structure of the steroid and the animal species . Understanding these differences is crucial for the development of effective detection methods.

Analysis of Isomeric and Stereochemical Differences in Metabolism, Excretion Kinetics, and Diagnostic Utility

The stereochemistry of estrane diols, meaning the three-dimensional arrangement of their atoms, plays a critical role in their metabolic fate and their utility as diagnostic markers. nih.gov Different isomers of a steroid can be metabolized through distinct pathways, leading to the formation of different end products. vulcanchem.com

For example, studies have shown that the metabolism of nandrolone in horses produces specific isomers of estrane-3,17-diol. epdf.pub The identification of the precise stereochemistry of these metabolites, such as 5α-estrane-3β,17α-diol, has been a key area of research to ensure the accuracy of doping tests. nih.govnih.gov The excretion kinetics, or the rate at which these metabolites are eliminated from the body, also vary between isomers and can influence the window of detection for a banned substance. nih.gov

The diagnostic utility of a particular metabolite is therefore directly linked to its unique stereochemical structure and the specificity of the metabolic pathway that produces it.

Species-Specific Patterns in Biotransformation and Metabolite Excretion

The biotransformation of anabolic steroids like nandrolone exhibits significant species-specific differences. epdf.pubresearchgate.netnih.gov The metabolic pathways and the primary metabolites produced can vary between horses, cattle, and other animals. epdf.pubfao.org

In horses, 5α-estrane-3β,17α-diol is a major urinary metabolite of nandrolone. nih.govepdf.pub In cattle, while this metabolite is also found, other compounds and specific isomeric ratios are often the focus for detecting abuse. researchgate.netnih.govrsc.org For instance, studies in cattle have investigated a range of estranediol isomers, including 5α-estrane-3β,17β-diol and 5β-estrane-3α,17β-diol, as potential definitive biomarkers. nih.gov

These species-specific patterns necessitate the development of tailored analytical strategies for doping control and residue monitoring in different animal populations. A comprehensive understanding of the unique metabolic fingerprint of a banned substance in a particular species is fundamental to the integrity of regulatory testing programs.

Contribution to Endogenous Steroidogenesis Research and Understanding Steroid Profiles

The study of 5α-Estrane-3β,17α-diol has primarily been in the context of xenobiotic metabolism, specifically as a major metabolite of the synthetic anabolic steroid nandrolone. nih.govresearchgate.net However, its detection and analysis have inadvertently contributed to a deeper understanding of endogenous steroid profiles, particularly in veterinary species like horses and cattle. This research has highlighted the complexities in distinguishing between naturally occurring and administered steroids, thereby refining the techniques used in steroid profiling.

Research into 5α-Estrane-3β,17α-diol has been instrumental in illustrating the species-specific nature of steroid metabolism. In horses, it is recognized as the primary urinary metabolite of nandrolone. nih.gov This discovery was crucial for developing reliable methods to detect nandrolone abuse in equine sports. However, the situation is complicated by the natural presence of 5α-Estrane-3β,17α-diol in the urine of male horses. nih.gov This necessitated a more nuanced approach to steroid profiling, moving beyond simple detection to the establishment of concentration thresholds. For instance, racing authorities have set a urinary concentration limit of 45 ng/mL for this compound in male horses to differentiate between endogenous levels and illegal administration. nih.gov

In cattle, the presence of 5α-Estrane-3β,17α-diol has also been a subject of investigation. It has been reported to occur naturally in the urine of pregnant and injured cattle. researchgate.netnih.gov This finding is significant as it underscores how physiological or pathological states can alter the steroid profile, producing compounds that might otherwise be considered markers for exogenous substances. The study of this and other related estrane-diols in cattle has been crucial for developing more definitive biomarkers for nandrolone abuse, with research suggesting that other isomers like 5α-estrane-3β,17β-diol and 5β-estrane-3α,17β-diol may be more reliable indicators of administration as they are not typically found in untreated pregnant or injured animals. researchgate.netnih.gov

The analysis of 5α-Estrane-3β,17α-diol has also spurred advancements in analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for steroid profiling. dss.go.thscispace.com These techniques are essential for separating and identifying a wide array of steroid isomers, which is critical when a compound can be of both endogenous and exogenous origin. The challenges associated with 5α-Estrane-3β,17α-diol have encouraged the development of more sophisticated analytical strategies, including the use of internal standards and the analysis of steroid ratios to improve the accuracy of interpreting steroid profiles. dss.go.thanu.edu.au

While the focus of research on 5α-Estrane-3β,17α-diol has been heavily concentrated on its role as a metabolite of nandrolone, its study has provided valuable insights into the intricacies of steroid metabolism and the factors that can influence the composition of a steroid profile. The natural occurrence of this compound in certain animal species under specific conditions has been a key finding, contributing to a more cautious and evidence-based approach to the interpretation of steroid analysis in anti-doping and food safety contexts.

The following table summarizes the contexts in which 5α-Estrane-3β,17α-diol is detected and its significance in understanding steroid profiles.

| Species | Context of Detection | Significance for Steroid Profile Research |

| Horse | - Major metabolite of nandrolone administration.- Naturally present in the urine of male horses. | - Led to the establishment of urinary concentration thresholds to distinguish between endogenous and exogenous sources.- Highlights the importance of quantitative analysis in steroid profiling for anti-doping control. |

| Cattle | - Metabolite of nandrolone administration.- Can occur naturally in pregnant and injured animals. | - Demonstrates that physiological and pathological states can alter the endogenous steroid profile.- Promoted research into more specific biomarkers for nandrolone abuse by comparing the presence of different estrane-diol isomers. |

It is important to note that there is a lack of significant research on the endogenous biosynthesis and physiological role of 5α-Estrane-3β,17α-diol in humans. Its identification in human samples is almost exclusively linked to the metabolism of nandrolone.

Q & A

Q. Q1. What are the standard methods for synthesizing and characterizing 5α-estrane-3β,17α-diol in academic settings?

Methodological Answer: Synthesis typically involves enzymatic or chemical modification of steroid precursors. Key steps include:

- Reduction : Use sodium borohydride or catalytic hydrogenation to reduce ketone groups in precursor steroids (e.g., androstenedione) to hydroxyl groups.

- Stereochemical Control : Optimize reaction conditions (e.g., pH, temperature) to ensure β-configuration at C3 and α-configuration at C17 .

- Purification : Employ column chromatography (silica gel) or preparative HPLC with a C18 column and methanol/water mobile phase.

- Characterization : Validate structure via NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and comparison with reference spectra from databases like NIST Chemistry WebBook .

Q. Q2. What precautions are critical for handling 5α-estrane-3β,17α-diol in laboratory settings?

Methodological Answer:

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid freeze-thaw cycles .

- Safety : Use PPE (gloves, lab coats) and work in a fume hood. The compound is classified as a Category 1B reproductive toxin under GHS; monitor exposure limits and dispose of waste via incineration .

- Solubility : Prepare stock solutions in methanol (20 mg/mL) and dilute in buffer for assays. Verify solubility using LC-MS to detect precipitation .

Q. Q3. How can researchers validate the purity of 5α-estrane-3β,17α-diol using analytical techniques?

Methodological Answer:

- HPLC : Use a reverse-phase C18 column with UV detection at 240 nm. Purity >98% is acceptable for most assays .

- TLC : Spot on silica plates with chloroform/methanol (9:1) as the mobile phase; visualize using sulfuric acid spray.

- Melting Point : Compare observed melting point (if crystalline) to literature values. Discrepancies >2°C indicate impurities .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities of 5α-estrane-3β,17α-diol metabolites?

Methodological Answer:

- Metabolic Profiling : Use in vitro models (e.g., liver microsomes) to identify phase I/II metabolites via LC-MS/MS. Compare with in vivo data from animal studies .

- Receptor Binding Assays : Test metabolites on androgen/estrogen receptors using competitive binding assays (e.g., radiolabeled R1881 for AR).

- Statistical Validation : Apply multivariate analysis (PCA or PLS-DA) to distinguish assay-specific variability from true biological effects .

Q. Q5. What experimental designs are suitable for studying 5α-estrane-3β,17α-diol’s role in endocrine disruption?

Methodological Answer:

- In Vivo Models : Use castrated rodents to eliminate endogenous steroid interference. Administer compound via subcutaneous injection and measure serum LH/FSH levels via ELISA .

- Transcriptomics : Perform RNA-seq on hypothalamic-pituitary tissues to identify dysregulated genes (e.g., GnRH, steroidogenic enzymes).

- Dose-Response : Establish LOEL/NOEL using probit analysis. Include positive controls (e.g., diethylstilbestrol) .

Q. Q6. How can ELISA kits be optimized for detecting 5α-estrane-3β,17α-diol glucuronide in serum?

Methodological Answer:

- Cross-Reactivity Testing : Validate against structurally similar steroids (e.g., 5α-androstane-3α,17β-diol) to ensure <5% cross-reactivity .

- Matrix Effects : Spike analyte into pooled human serum and compare recovery rates (target: 85-115%). Use heterophilic blocking reagents to mitigate false positives .

- Calibration Curve : Use 6-8 points in log-linear range. Accept R² >0.99 .

Q. Q7. What thresholds and detection methods are used to regulate 5α-estrane-3β,17α-diol in equine sports?

Methodological Answer:

- Thresholds : The British Horseracing Authority mandates a 1:1 ratio of 5α-estrane-3β,17α-diol to its isomer in urine for male horses. Exceeding this ratio indicates doping .

- Detection : Use GC-MS/MS with derivatization (e.g., BSTFA) to enhance volatility. Monitor ions m/z 434→347 and 434→255 for quantification .

Q. Q8. How can isotopic labeling improve metabolic studies of 5α-estrane-3β,17α-diol?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.